molecular formula C18H26N2O2S B2391349 1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2060872-77-5

1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Cat. No.: B2391349
CAS No.: 2060872-77-5
M. Wt: 334.48
InChI Key: KRUQTACOYRZIAP-UHFFFAOYSA-N
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Description

1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a synthetic organic compound characterized by its unique adamantane and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a reactive group, such as an amine or hydroxyl group.

    Thiophene Derivative Preparation: The thiophene ring is functionalized to introduce a hydroxyl group at the 3-position.

    Coupling Reaction: The adamantane derivative and the thiophene derivative are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylurea: Shares the adamantane moiety but lacks the thiophene ring.

    3-(3-Hydroxypropyl)thiophene: Contains the thiophene ring but lacks the adamantane moiety.

Uniqueness

1-((1R,3s)-adamantan-1-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is unique due to the combination of the adamantane and thiophene moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(1-adamantyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-16(15-2-4-23-11-15)1-3-19-17(22)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,21H,1,3,5-10H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUQTACOYRZIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC(C4=CSC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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